

Application Notes and Protocols: 1,2,4,5-Tetrachloro-3-iodobenzene

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Compound of Interest

Compound Name: 1,2,4,5-Tetrachloro-3-iodobenzene

Cat. No.: B3051299

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Disclaimer: Direct experimental data for **1,2,4,5-tetrachloro-3-iodobenzene** is scarce in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous polychlorinated and iodinated aromatic compounds and are intended for informational and research guidance purposes only. Researchers should conduct their own literature searches and perform appropriate safety and risk assessments before commencing any experimental work.

Introduction

1,2,4,5-Tetrachloro-3-iodobenzene is a halogenated aromatic compound. Its structure, featuring both chlorine and iodine substituents on a benzene ring, suggests its utility as a chemical intermediate in organic synthesis. The presence of a carbon-iodine bond, which is more reactive than a carbon-chlorine bond, makes it a prime candidate for various cross-coupling reactions. This document provides an overview of its potential applications, hypothetical synthesis, and generalized experimental protocols relevant to its use.

Physicochemical Data

Due to the limited availability of specific data for **1,2,4,5-tetrachloro-3-iodobenzene**, the properties of the closely related compound 1,2,4,5-tetrachlorobenzene are provided for comparison.

Property	1,2,4,5-Tetrachloro-3-iodobenzene	1,2,4,5-Tetrachlorobenzene
Molecular Formula	C ₆ HCl ₄ I	C ₆ H ₂ Cl ₄ [1]
Molecular Weight	341.76 g/mol	215.89 g/mol [1]
Appearance	Likely a solid at room temperature	White crystalline solid[2]
Melting Point	Not reported	139-141 °C[2]
Boiling Point	Not reported	243-246 °C[2]
Solubility	Expected to be soluble in organic solvents like THF, DMF, and toluene	Insoluble in water; soluble in ether, chloroform, and carbon disulfide[2]
CAS Number	Not assigned	95-94-3[1]

Potential Applications

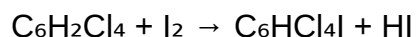
Halogenated benzenes are crucial building blocks in medicinal chemistry and material science. [3] The applications of **1,2,4,5-tetrachloro-3-iodobenzene** can be inferred from its structure:

- **Intermediate in Organic Synthesis:** The primary application is likely as a precursor for the synthesis of more complex molecules. The iodine atom can be selectively replaced through various metal-catalyzed cross-coupling reactions.[3]
- **Drug Discovery:** Polychlorinated aromatic compounds are scaffolds for developing new pharmaceutical agents.[1][4] This compound could be used to introduce a tetrachlorophenyl moiety into a target molecule, potentially influencing its biological activity and pharmacokinetic properties.
- **Material Science:** Halogenated organic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.

Hypothetical Synthesis Protocol

A plausible synthetic route to **1,2,4,5-tetrachloro-3-iodobenzene** could involve the electrophilic iodination of 1,2,4,5-tetrachlorobenzene.

Reaction:



Materials:

- 1,2,4,5-Tetrachlorobenzene
- Iodine (I₂)
- Periodic acid (H₅IO₆) or another suitable oxidizing agent
- Sulfuric acid (concentrated)
- Acetic acid (glacial)
- Dichloromethane (DCM)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrachlorobenzene in glacial acetic acid.
- Add iodine and periodic acid to the solution.
- Slowly add concentrated sulfuric acid dropwise while stirring.

- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.
- Wash the organic layer sequentially with sodium thiosulfate solution (to quench excess iodine), sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **1,2,4,5-tetrachloro-3-iodobenzene**.

Experimental Protocols

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **1,2,4,5-tetrachloro-3-iodobenzene** with a boronic acid.

Materials:

- **1,2,4,5-Tetrachloro-3-iodobenzene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF)
- Water (degassed)

Procedure:

- To a Schlenk flask, add **1,2,4,5-tetrachloro-3-iodobenzene**, the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst (1-5 mol%).
- Add the degassed solvent and water (if using a two-phase system).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the desired biaryl product.

Protocol for Quantitative NMR (qNMR) Analysis

This protocol provides a general method for determining the purity of a synthesized batch of **1,2,4,5-tetrachloro-3-iodobenzene** using qNMR with an internal standard. A related compound, 1,2,4,5-tetrachloro-3-nitrobenzene, is used as a certified qNMR standard, suggesting this technique is suitable for this class of compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **1,2,4,5-Tetrachloro-3-iodobenzene** sample
- Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tube

Procedure:

- Accurately weigh the **1,2,4,5-tetrachloro-3-iodobenzene** sample and the internal standard into a vial.
- Dissolve the mixture in a known volume of the deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
- Integrate the signals corresponding to the analyte and the internal standard.
- Calculate the purity of the sample using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / I_{\text{std}}) * (N_{\text{std}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_std = Purity of the standard

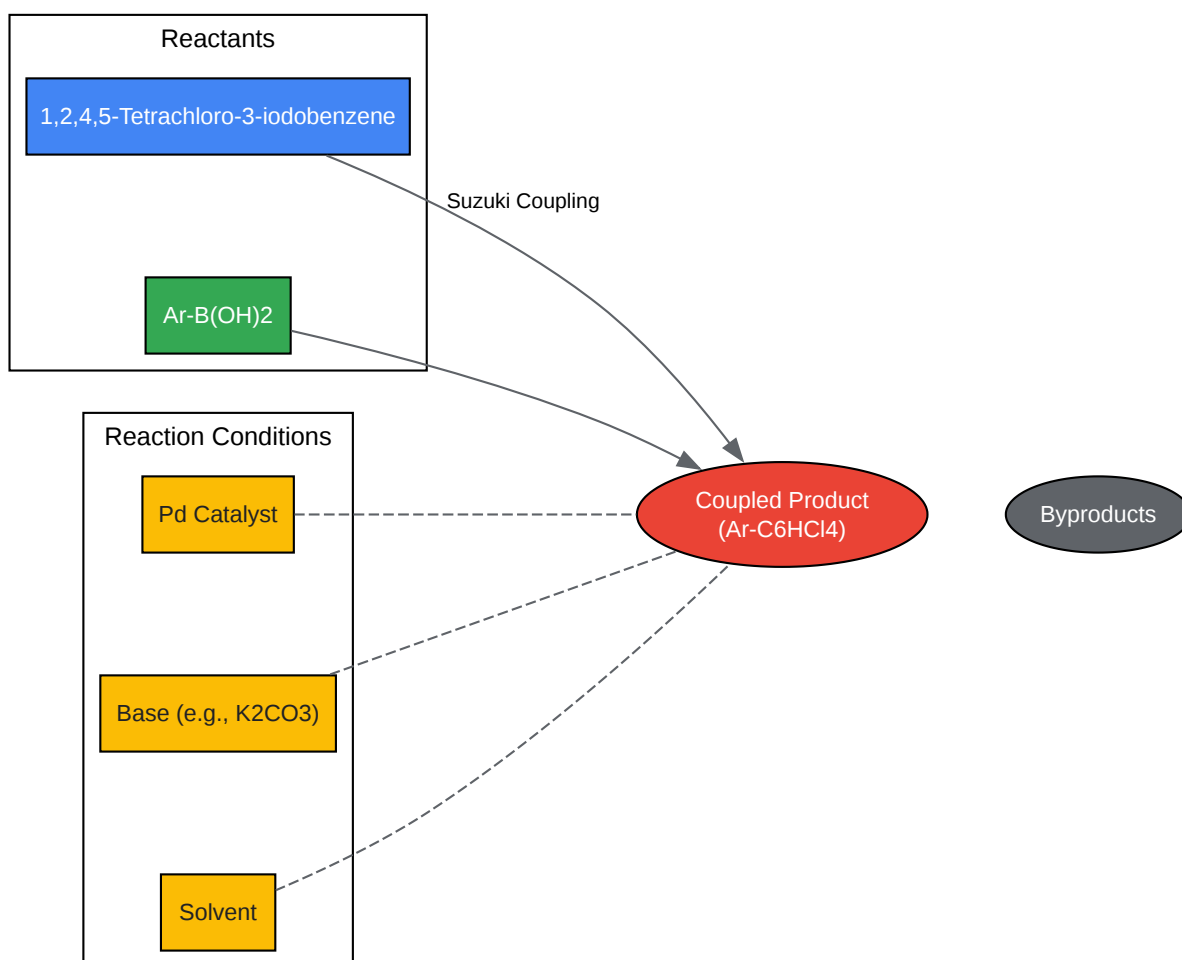
Safety and Handling

Polychlorinated and polyiodinated aromatic compounds should be handled with caution as they can be toxic and environmentally persistent.^{[8][9][10][11]}

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

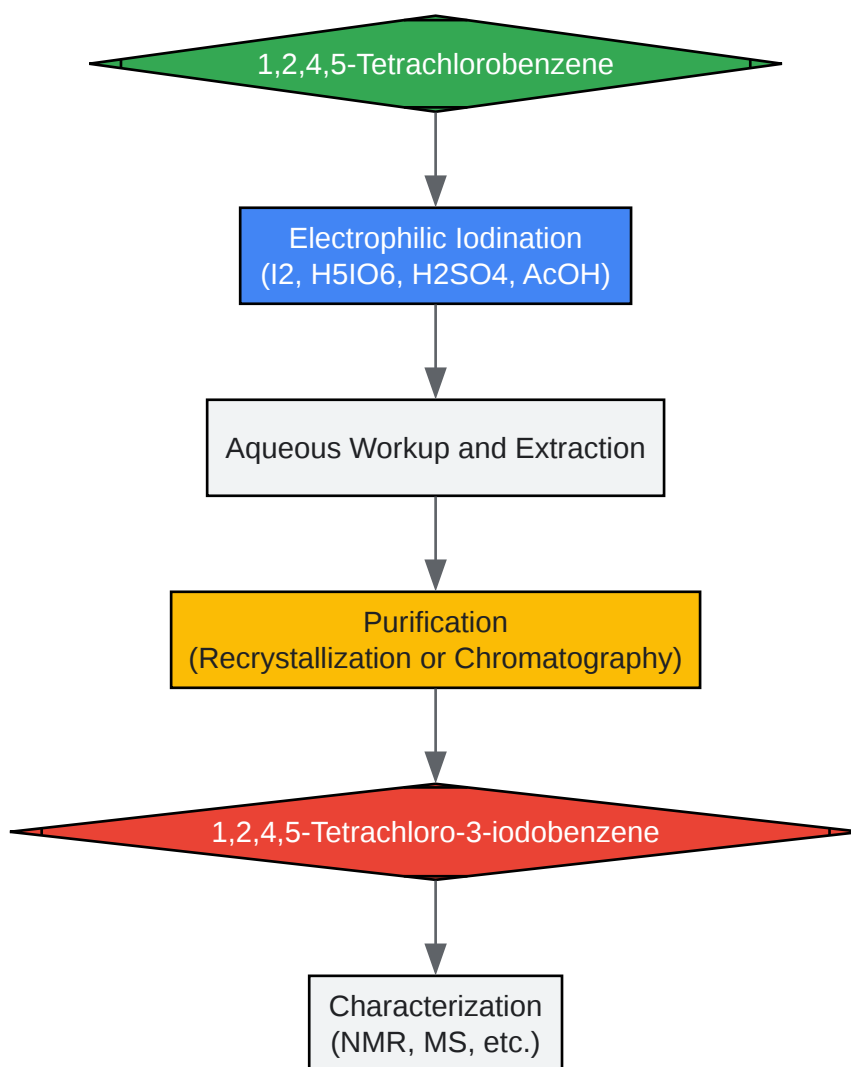
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.



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Caption: Hypothetical synthesis workflow for **1,2,4,5-tetrachloro-3-iodobenzene**.

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